Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione
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Overview
Description
Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j]-3,8-phenanthroline-8,11-dione is a complex polycyclic aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j]-3,8-phenanthroline-8,11-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzimidazole with unsaturated ketone derivatives in ethanol under basic catalysis can yield the target compound . Another method involves the electropolymerization of prepared monomers, resulting in the formation of electroactive conductive materials .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j]-3,8-phenanthroline-8,11-dione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: Reduction reactions can be used to alter the compound’s structure and reactivity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and solvents like ethanol or acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce alkyl or aryl groups .
Scientific Research Applications
Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j]-3,8-phenanthroline-8,11-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j]-3,8-phenanthroline-8,11-dione involves its interaction with specific molecular targets. Its polycyclic structure allows it to intercalate with DNA, potentially disrupting biological processes. Additionally, its redox properties enable it to participate in electron transfer reactions, which can be harnessed in various applications .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar polycyclic structure and have comparable applications in medicinal chemistry.
Perimidinobenzophenanthroline: Another related compound with applications in materials science due to its conductive properties.
Uniqueness
Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j]-3,8-phenanthroline-8,11-dione is unique due to its specific arrangement of fused rings, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specialized applications in both research and industry .
Properties
CAS No. |
4691-73-0 |
---|---|
Molecular Formula |
C30H14N4O2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
3,13,20,27-tetrazanonacyclo[16.13.2.14,8.02,13.015,32.020,28.021,26.029,33.012,34]tetratriaconta-1(32),2,4,6,8(34),9,11,15,17,21,23,25,27,29(33),30-pentadecaene-14,19-dione |
InChI |
InChI=1S/C30H14N4O2/c35-29-18-13-14-19-26-17(12-11-16(25(18)26)27-31-20-7-1-2-9-22(20)33(27)29)28-32-21-8-3-5-15-6-4-10-23(24(15)21)34(28)30(19)36/h1-14H |
InChI Key |
BWSCAIGEIRDVTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=C(C=CC3=C46)C7=NC8=CC=CC9=C8C(=CC=C9)N7C5=O |
Origin of Product |
United States |
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